REACTION_CXSMILES
|
C(O[C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1)CC=C>C1(C)C=CC=CC=1>[N+:12]([C:10]1[CH:9]=[CH:8][C:7]([C:15]2[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=2)=[CH:6][CH:11]=1)([O-:14])=[O:13]
|
Name
|
2-(3-butenyloxy)-4,4'-dinitrobiphenyl
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
C(CC=C)OC1=C(C=CC(=C1)[N+](=O)[O-])C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
chloroplatinic acid 2-propanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a solution in 20 mL dry toluene of 7.88 g of hydrogen-terminated polysiloxane (average value of n: 14.4) with the formula ##STR17##
|
Type
|
ADDITION
|
Details
|
was then added dropwise
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.68 g | |
YIELD: CALCULATEDPERCENTYIELD | 443.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |